N-[4-[[methyl(2-phenylethyl)amino]methyl]phenyl]acetamide
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Overview
Description
N-[4-[[methyl(2-phenylethyl)amino]methyl]phenyl]acetamide is a chemical compound with the molecular formula C19H24N2O. It is known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a phenylacetamide structure, which is often found in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[methyl(2-phenylethyl)amino]methyl]phenyl]acetamide typically involves the reaction of substituted anilines with acetic anhydride in the presence of a base. One common method includes the following steps:
Starting Materials: Substituted aniline and acetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or toluene.
Catalysts: A base such as triethylamine is used to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Automation: Automated systems are used to monitor and adjust reaction parameters in real-time.
Purification: Industrial-scale purification involves techniques like high-performance liquid chromatography (HPLC) and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[methyl(2-phenylethyl)amino]methyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces amines or alcohols.
Substitution: Produces various substituted phenylacetamides.
Scientific Research Applications
N-[4-[[methyl(2-phenylethyl)amino]methyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[[methyl(2-phenylethyl)amino]methyl]phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It affects signaling pathways related to pain and inflammation, leading to its analgesic effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Shares a similar structure but lacks the phenylethylamine moiety.
N-(4-methylphenyl)acetamide: Similar but with a methyl group on the phenyl ring.
N-(4-aminophenyl)acetamide: Contains an amino group instead of the phenylethylamine moiety.
Uniqueness
N-[4-[[methyl(2-phenylethyl)amino]methyl]phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its structure allows for interactions with a broader range of molecular targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[4-[[methyl(2-phenylethyl)amino]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15(21)19-18-10-8-17(9-11-18)14-20(2)13-12-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLXDABWIMZQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN(C)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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